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Compound of Interest

Compound Name: AMPK activator C2

Cat. No.: B13436885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes,

including apoptosis, cell cycle arrest, and senescence.[1] The N-acetyl-D-sphingosine, or C2-

ceramide, is a cell-permeable analog of natural ceramides and is widely used to study the

molecular mechanisms of ceramide-induced signaling pathways.[2] Cell-free assays provide a

powerful in vitro platform to investigate the direct effects of C2-ceramide on specific molecular

targets, such as kinases and phosphatases, independent of the complexities of a cellular

environment. These assays are instrumental in drug discovery and for elucidating the intricate

details of signal transduction cascades.

This document provides detailed application notes and protocols for the preparation and use of

C2-ceramide in cell-free assays. It includes methodologies for solubilizing C2-ceramide,

performing in vitro kinase and phosphatase assays, and analyzing the impact of C2-ceramide

on specific signaling pathways.
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Parameter Value Assay Type Reference

Concentration Range 0.1 µM - 10 µM
Protein Phosphatase

Activation
[2]

20 µM - 50 µM
Akt and NF-κB

Inhibition (in cells)
[3]

5 µM - 15 µM
Protein Phosphatase

Activation
[4]

50 µM Kinase-Raf Interaction [5]

Solubilization Method
Ethanol:dodecane

(98:2, v/v)
General cell culture [6]

Triton X-

100/Cardiolipin

micelles

Ceramide Kinase

Assay
[7]

Fatty acid-free BSA
Ceramide Kinase

Assay
[7]

Incubation Time 20 - 30 minutes

Ceramide

Kinase/Synthase

Assays

[7][8]

24 hours
Akt and NF-κB

Inhibition (in cells)
[3]

Experimental Protocols
Protocol 1: Preparation and Solubilization of C2-
Ceramide Stock Solution
This protocol describes three methods for solubilizing C2-ceramide for use in aqueous cell-free

assay buffers. The choice of method may depend on the specific assay and the tolerance of

the enzymatic components to detergents or solvents.

Materials:
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C2-Ceramide (N-acetyl-D-sphingosine) powder

Ethanol (200 proof)

Dodecane

Triton X-100

Cardiolipin

Fatty Acid-Free Bovine Serum Albumin (BSA)

Sterile microcentrifuge tubes

Sonicator (bath or probe)

Method A: Ethanol/Dodecane Vehicle[6]

Prepare a 98:2 (v/v) solution of ethanol and dodecane.

Dissolve the C2-ceramide powder in the ethanol/dodecane mixture to create a concentrated

stock solution (e.g., 10 mM).

Vortex thoroughly to ensure complete dissolution.

For the cell-free assay, dilute the stock solution directly into the aqueous assay buffer to the

desired final concentration. It is crucial to perform a vehicle control (ethanol/dodecane

mixture without C2-ceramide) in parallel.

Method B: Triton X-100/Cardiolipin Micelles[7]

In a glass tube, prepare a solution of Triton X-100 and cardiolipin in an organic solvent (e.g.,

chloroform/methanol). A typical molar ratio is 5:1 Triton X-100 to cardiolipin.

Add the desired amount of C2-ceramide to this mixture.

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
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Resuspend the lipid film in the aqueous assay buffer by vortexing or sonication to form mixed

micelles containing C2-ceramide. The final concentration of Triton X-100 should be kept low

to minimize its effect on enzyme activity.

Method C: Fatty Acid-Free BSA Carrier[7]

Prepare a stock solution of C2-ceramide in ethanol (e.g., 10 mM).

In a separate tube, prepare a solution of fatty acid-free BSA in the aqueous assay buffer

(e.g., 10 mg/mL).

Slowly add the C2-ceramide stock solution to the BSA solution while vortexing. The molar

ratio of C2-ceramide to BSA should be optimized for your specific assay.

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the

C2-ceramide-BSA complex.

Protocol 2: In Vitro Protein Phosphatase 1 (PP1) Activity
Assay with C2-Ceramide
This protocol is designed to measure the effect of C2-ceramide on the activity of Protein

Phosphatase 1 (PP1) in a cell-free system.[9]

Materials:

Purified recombinant PP1 catalytic subunit (PP1c)

Phosphorylated substrate (e.g., phosphorylase a, labeled with 32P)

PP1 assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% β-

mercaptoethanol)

C2-Ceramide stock solution (prepared as in Protocol 1)

Vehicle control

Trichloroacetic acid (TCA)
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Scintillation counter and vials

Procedure:

Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, add:

PP1 assay buffer

Purified PP1c (final concentration to be optimized, e.g., 1-10 nM)

C2-Ceramide at various final concentrations (e.g., 0, 1, 5, 10, 15 µM) or vehicle control.

Pre-incubate the mixture for 10 minutes at 30°C.

Initiate the reaction by adding the 32P-labeled phosphorylase a substrate.

Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the

linear range of the enzyme activity.

Terminate the reaction by adding cold TCA to a final concentration of 20%.

Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the un-dephosphorylated substrate.

Take an aliquot of the supernatant containing the released 32P-inorganic phosphate.

Measure the radioactivity in a scintillation counter.

Calculate the specific activity of PP1c in the presence and absence of C2-ceramide.

Protocol 3: In Vitro Akt Kinase Assay with C2-Ceramide
This protocol assesses the inhibitory effect of C2-ceramide on the activity of Akt kinase in a

cell-free system.[10]

Materials:

Purified active recombinant Akt kinase

Akt substrate peptide (e.g., Crosstide)
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT,

0.1 mM Na3VO4, 10 mM MgCl2)

[γ-32P]ATP

C2-Ceramide stock solution (prepared as in Protocol 1)

Vehicle control

Phosphocellulose paper

Phosphoric acid

Scintillation counter and vials

Procedure:

Set up the kinase reactions in microcentrifuge tubes on ice. For each reaction, add:

Kinase assay buffer

Purified active Akt kinase (concentration to be optimized)

Akt substrate peptide

C2-Ceramide at various final concentrations (e.g., 0, 10, 20, 50 µM) or vehicle control.

Pre-incubate the mixture for 10 minutes at 30°C.

Initiate the reaction by adding [γ-32P]ATP.

Incubate the reaction at 30°C for 20 minutes.

Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose

paper square.

Wash the phosphocellulose papers three times for 5 minutes each in 0.75% phosphoric acid

to remove unincorporated [γ-32P]ATP.
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Rinse the papers with acetone and let them air dry.

Place the dry papers in scintillation vials and measure the radioactivity.

Determine the activity of Akt kinase in the presence and absence of C2-ceramide.

Signaling Pathway and Workflow Diagrams
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Caption: C2-Ceramide signaling pathway leading to apoptosis and cell cycle arrest.
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Caption: General experimental workflow for C2-ceramide cell-free assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13436885?utm_src=pdf-body-img
https://www.benchchem.com/product/b13436885?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13436885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. mdpi.com [mdpi.com]

2. Ceramide stimulates a cytosolic protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]

8. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by
Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

9. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A.
Activation is stereospecific and regulated by phosphatidic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the
salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for C2 Compound
Preparation in Cell-Free Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13436885#c2-compound-preparation-for-cell-free-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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